molecular formula C15H11N3O2S2 B2902852 N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide CAS No. 1355582-94-3

N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide

Cat. No.: B2902852
CAS No.: 1355582-94-3
M. Wt: 329.39
InChI Key: NMCFDMZXQSQIDB-UHFFFAOYSA-N
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Description

N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide is a heterocyclic compound that features both thiophene and oxazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . This process can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would likely include steps for purification, such as recrystallization or chromatography, to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

N-[cyano(thiophen-3-yl)methyl]-2-[2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide is unique due to its combination of thiophene and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c16-7-12(10-3-5-21-9-10)18-14(19)6-11-8-20-15(17-11)13-2-1-4-22-13/h1-5,8-9,12H,6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCFDMZXQSQIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CO2)CC(=O)NC(C#N)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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